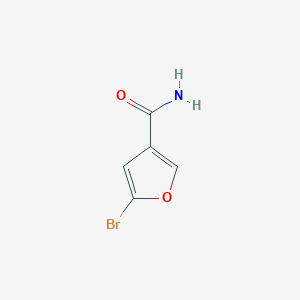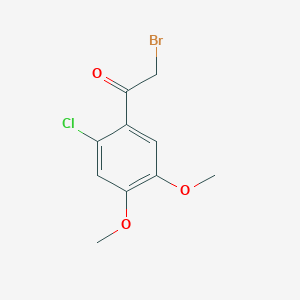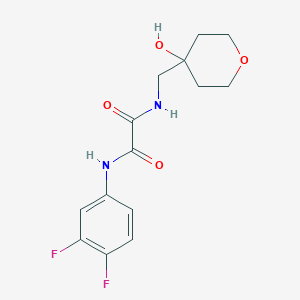![molecular formula C22H15FN4O3S2 B2591903 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226448-38-9](/img/no-structure.png)
3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- The compound’s unique structure makes it an excellent candidate for designing fluorescent materials. Researchers have explored its substituent-dependent fluorescence properties . By tuning the substituents, it’s possible to create highly emissive derivatives for applications in sensors, imaging, and optoelectronic devices.
- Thieno[3,2-d]pyrimidine-based compounds have gained prominence in organic photovoltaics. Their electron-accepting properties make them suitable as acceptor materials in D–π–A (donor–π–acceptor) polymers. By incorporating this compound into the polymer backbone, researchers aim to enhance power conversion efficiency (PCE) in solar cells .
Fluorescent Materials and Sensors
Organic Photovoltaics (OPVs)
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(3-fluorophenyl) and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid", "Thionyl chloride", "3-Fluoroaniline", "4-(Methylthio)benzoyl chloride", "Sodium azide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Conversion of 2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with 3-Fluoroaniline in the presence of triethylamine to form the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "3. Conversion of 4-(Methylthio)benzoyl chloride to the corresponding azide using sodium azide.", "4. Reaction of the azide with the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate in the presence of triethylamine to form the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate.", "5. Oxidation of the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate using hydrogen peroxide and sodium hydroxide to form the final compound, 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "6. Purification of the final compound using a combination of chromatography and recrystallization from a suitable solvent system." ] } | |
Número CAS |
1226448-38-9 |
Fórmula molecular |
C22H15FN4O3S2 |
Peso molecular |
466.51 |
Nombre IUPAC |
3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3 |
Clave InChI |
XYALSEQPOBKQPJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)
![Methyl 3-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2591823.png)


![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)




![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)


![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)